3-oxopent-4-enoic acid
CAS No.:
Cat. No.: VC1812973
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6O3 |
|---|---|
| Molecular Weight | 114.1 g/mol |
| IUPAC Name | 3-oxopent-4-enoic acid |
| Standard InChI | InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) |
| Standard InChI Key | KSSFGJUSMXZBDD-UHFFFAOYSA-N |
| SMILES | C=CC(=O)CC(=O)O |
| Canonical SMILES | C=CC(=O)CC(=O)O |
Introduction
Chemical Structure and Identification
Nomenclature and Basic Identity
3-Oxopent-4-enoic acid belongs to the class of oxo carboxylic acids. It features a ketone group at the 3-position and a terminal vinyl group, creating a multi-functional molecule with diverse reactivity profiles.
Table 1: Identification Parameters of 3-Oxopent-4-enoic Acid
| Parameter | Value |
|---|---|
| IUPAC Name | 3-oxopent-4-enoic acid |
| Common Synonyms | 3-oxo-4-pentenoic acid, 4-Pentenoic acid, 3-oxo- |
| CAS Registry Number | 152826-72-7 |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| ChEBI ID | CHEBI:137761 |
| Lipid Maps ID | LMFA01060166 |
| Metabolomics Workbench ID | 1648 |
| Wikidata | Q106039302 |
Structural Representation
The molecular structure of 3-oxopent-4-enoic acid consists of a carboxylic acid group connected to a methylene (CH₂) unit, which is further linked to a ketone functionality. The ketone is connected to a vinyl group, completing the carbon skeleton of the molecule.
Table 2: Structural Descriptors
| Descriptor Type | Value |
|---|---|
| SMILES | C=CC(=O)CC(=O)O |
| InChI | InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) |
| InChIKey | KSSFGJUSMXZBDD-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Properties
3-Oxopent-4-enoic acid exhibits properties typical of carboxylic acids with additional functionality. Its physical state at room temperature and atmospheric pressure is influenced by the presence of both hydrogen bonding and van der Waals interactions.
The dual functional nature of the molecule, with both ketone and carboxylic acid groups, contributes to its relatively high boiling point compared to hydrocarbons of similar molecular weight. The presence of these polar groups also enhances its solubility in polar solvents.
Chemical Properties
The chemical behavior of 3-oxopent-4-enoic acid is primarily determined by its three functional groups:
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The carboxylic acid group (-COOH) exhibits typical acidic properties, being capable of deprotonation to form the corresponding carboxylate anion (3-oxopent-4-enoate) .
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The ketone group (C=O) at the 3-position can participate in numerous carbonyl reactions, including nucleophilic addition reactions.
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The terminal vinyl group (CH₂=CH-) provides sites for addition reactions, particularly with electrophiles.
This combination of functional groups creates a molecule with rich chemical reactivity, making it valuable in various synthetic applications.
Synthesis Methods
General Synthetic Routes
Several methods have been developed for the synthesis of 3-oxopent-4-enoic acid and its derivatives. These approaches typically involve either:
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Oxidation of appropriate precursors
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Carbonylation reactions
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Functional group transformations of related compounds
Specific Synthesis Pathways
One approach to synthesizing 3-oxopent-4-enoic acid involves the hydrolysis of its corresponding esters, such as ethyl 3-oxopent-4-enoate. The ester can be synthesized through various routes, including condensation reactions and carbonylation processes.
Another potential synthetic route involves oxidation reactions of 4-pentenal or related compounds, followed by appropriate functional group transformations to introduce the ketone and carboxylic acid functionalities.
For derivatives like 5-hydroxy-3-oxopent-4-enoic acids, specific synthetic pathways have been developed. These compounds can be transformed into stable bis-potassium salts, which serve as valuable intermediates for further synthetic applications .
Chemical Reactivity
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety of 3-oxopent-4-enoic acid can undergo typical reactions associated with this functional group:
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Esterification to form esters such as ethyl 3-oxopent-4-enoate
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Salt formation with bases to produce 3-oxopent-4-enoate
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Amidation to form the corresponding amides
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Reduction to alcohols or aldehydes
Reactivity of the Ketone Group
The ketone functionality at the 3-position participates in various carbonyl reactions:
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Nucleophilic additions
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Aldol and related condensations
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Reductions to alcohols
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Enolization and related reactions
Reactivity of the Vinyl Group
The terminal vinyl group can engage in:
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Addition reactions with electrophiles
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Radical additions
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Cycloadditions
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Polymerization reactions
This multi-functional reactivity makes 3-oxopent-4-enoic acid a versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures.
Related Compounds and Derivatives
Esters and Salts
Ethyl 3-oxopent-4-enoate (CAS: 22418-80-0) is the ethyl ester derivative of 3-oxopent-4-enoic acid. This compound has a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. It exhibits biological activities including potential antioxidant properties and enzyme interactions.
The carboxylate salt form, 3-oxopent-4-enoate, is the conjugate base of 3-oxopent-4-enoic acid. It has a molecular formula of C₅H₅O₃⁻ and a molecular weight of 113.09 g/mol .
Structural Analogues
Several structural analogues of 3-oxopent-4-enoic acid have been studied:
Table 3: Structural Analogues of 3-Oxopent-4-enoic Acid
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 4-Methyl-3-oxopent-4-enoic acid | C₆H₈O₃ | 128.13 | Methyl group at position 4 |
| 2-Oxopent-4-enoic acid | C₅H₆O₃ | 114.10 | Ketone at position 2 instead of 3 |
| 3-Oxopentanoic acid | C₅H₈O₃ | 116.12 | Lacks the double bond |
| Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate | C₁₂H₁₁FO₃ | 222.22 | Contains fluorophenyl group and methyl ester |
4-Methyl-3-oxopent-4-enoic acid differs from the parent compound by having an additional methyl group at the 4-position . This structural modification alters its chemical reactivity and potential applications.
2-Oxopent-4-enoic acid is an isomer where the ketone functionality is located at the 2-position rather than the 3-position . This compound is involved in specific biochemical pathways, including the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase.
Applications in Scientific Research
Organic Synthesis Applications
3-Oxopent-4-enoic acid serves as a valuable building block in organic synthesis due to its multi-functional nature. It can be utilized in:
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The synthesis of heterocyclic compounds
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Construction of more complex molecules through selective functional group transformations
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Production of derivatives with potential biological activities
The bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids have been reported to be efficient intermediates for the preparation of 4-hydroxy-2H-pyran-2-ones and other heterocycles . These heterocyclic compounds have diverse applications in pharmaceutical research and materials science.
| Concentration (µM) | % Inhibition of DPPH Radical |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
These findings suggest potential applications in formulations aimed at reducing oxidative damage.
Industrial Applications
The industrial applications of 3-oxopent-4-enoic acid extend to:
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Production of fine chemicals
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Synthesis of specialty materials
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Development of flavor and fragrance compounds
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Precursors for pharmaceutical intermediates
Research into the flavor chemistry applications of related compounds indicates potential uses in creating synthetic flavors that mimic fruit or floral notes.
Current Research Trends and Future Directions
Current research on 3-oxopent-4-enoic acid and its derivatives focuses on:
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Developing more efficient synthetic routes
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Exploring novel applications in medicinal chemistry
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Investigating catalytic transformations
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Studying structure-activity relationships of derivatives
A promising area of research involves the development of new heterocyclic compounds derived from 3-oxopent-4-enoic acid with potential biological activities. The synthetic versatility of this compound continues to inspire new approaches in organic synthesis and drug development.
Future research directions might include:
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Exploration of asymmetric transformations
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Development of catalyst systems for selective functionalization
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Investigation of biological targets for derivatives
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Incorporation into complex molecule synthesis
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